N-cyclopropyl-3-iodo-N-(trifluoromethyl)aniline
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Overview
Description
N-cyclopropyl-3-iodo-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of a cyclopropyl group, an iodine atom, and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of hypervalent iodine reagents for trifluoromethylation
Industrial Production Methods
Industrial production of N-cyclopropyl-3-iodo-N-(trifluoromethyl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-iodo-N-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents replacing the iodine atom.
Scientific Research Applications
N-cyclopropyl-3-iodo-N-(trifluoromethyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-iodo-N-(trifluoromethyl)aniline involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, can influence the compound’s reactivity and interactions with other molecules. The pathways involved may include binding to specific receptors or enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline: Similar structure but with the iodine atom at a different position on the aniline ring.
N-cyclopropyl-4-nitro-3-(trifluoromethyl)aniline: Contains a nitro group instead of an iodine atom.
Uniqueness
N-cyclopropyl-3-iodo-N-(trifluoromethyl)aniline is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and potential applications. The combination of the cyclopropyl, iodine, and trifluoromethyl groups provides distinct properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C10H9F3IN |
---|---|
Molecular Weight |
327.08 g/mol |
IUPAC Name |
N-cyclopropyl-3-iodo-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H9F3IN/c11-10(12,13)15(8-4-5-8)9-3-1-2-7(14)6-9/h1-3,6,8H,4-5H2 |
InChI Key |
DXZAWQDOQGBFAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(C2=CC(=CC=C2)I)C(F)(F)F |
Origin of Product |
United States |
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